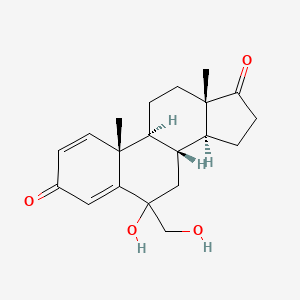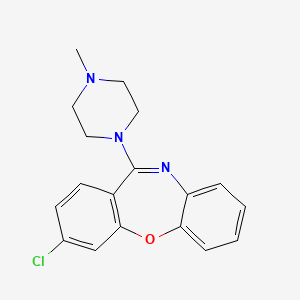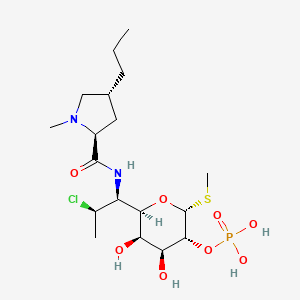
7-Epi clindamycin 2-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Epi Clindamycin 2-phosphate is a chemical modification of clindamycin that is used as an antibiotic . It is a phosphate salt of 7-epi-2,6-diacetoxyclindamycin . This modification has been shown to have improved activity against Gram-positive bacteria . It is also considered an impurity of Clindamycin, an antibiotic medication used for the treatment of bacterial infections .
Scientific Research Applications
Antibacterial Applications
7-Epiclindamycin 2-Phosphate: is a modified form of clindamycin used as an antibiotic. It has shown improved activity against Gram-positive bacteria and has expanded its spectrum to include Gram-negative bacteria . This broadened activity makes it a valuable compound for developing new antibacterial therapies, especially in the face of rising antibiotic resistance.
Pharmaceutical Reference Standards
In pharmaceutical research, 7-Epiclindamycin 2-Phosphate serves as a reference standard . It’s used to ensure the quality and consistency of pharmaceutical products by providing a benchmark for purity and composition. This is crucial for drug development and regulatory approval processes.
Biochemical Research
As a biochemical for proteomics research, 7-Epiclindamycin 2-Phosphate is utilized to study protein expression and function . Its role in various cellular processes can be elucidated through such research, contributing to our understanding of disease mechanisms and the discovery of therapeutic targets.
Clinical Studies
7-Epiclindamycin 2-Phosphate: is involved in clinical studies to evaluate its efficacy and safety as a therapeutic agent. It’s particularly relevant in studies focusing on antibiotic efficacy and the development of new treatment regimens .
Microbiological Research
In microbiology, 7-Epiclindamycin 2-Phosphate is used to study bacterial cultures and infections. It helps in understanding the microbial pathogenesis and the development of antimicrobial strategies .
Public Health Impact
The compound’s role in infectious disease research has implications for public health. By providing certified reference materials for accurate data analysis, it supports the development of interventions that can prevent and control infectious diseases, thereby impacting public health policies and practices .
Mechanism of Action
Target of Action
7-Epiclindamycin 2-Phosphate, also known as 7-Epi clindamycin 2-phosphate or BU9D9Q3TG2, is a chemical modification of clindamycin . Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .
Mode of Action
The mode of action of 7-Epiclindamycin 2-Phosphate is similar to that of clindamycin. It interacts with its targets, primarily the bacteria, and causes changes that lead to their destruction .
Biochemical Pathways
It is known that clindamycin, from which 7-epiclindamycin 2-phosphate is derived, has activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .
Result of Action
The result of the action of 7-Epiclindamycin 2-Phosphate is the destruction of the targeted bacteria. This modification of clindamycin has been shown to have improved activity against Gram-positive bacteria and broadened the spectrum of activity to include Gram-negative bacteria .
Safety and Hazards
When handling 7-Epi Clindamycin 2-phosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLHLTWXBHGZ-AVENPWRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Epiclindamycin 2-Phosphate | |
CAS RN |
620181-05-7 |
Source


|
| Record name | 7-Epiclindamycin 2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN 2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



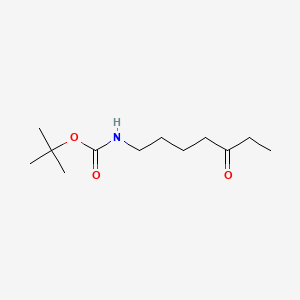
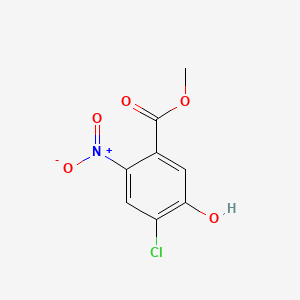
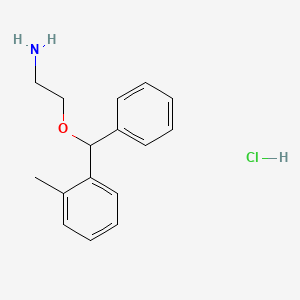
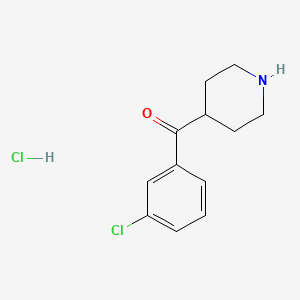
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
